4-Amino-1,2,5-thiadiazole-3-carboxamide
Overview
Description
4-Amino-1,2,5-thiadiazole-3-carboxamide is a chemical compound belonging to the thiadiazole family, which is known for its diverse chemical and biological properties. Thiadiazoles are heterocyclic compounds containing a ring made of two carbon atoms and three nitrogen atoms. The specific structure of 4-Amino-1,2,5-thiadiazole-3-carboxamide makes it of interest for various synthetic and analytical applications.
Synthesis Analysis
The synthesis of thiadiazole derivatives, including 4-Amino-1,2,5-thiadiazole-3-carboxamide, often involves cyclization reactions. For instance, the synthesis of 5-amino-substituted 1,2,4-thiadiazole derivatives utilizes initial cyclization reactions of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride. This method provides access to various thiadiazole derivatives in good yields and purities (Park et al., 2009).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including the amino-thiadiazole motif, is characterized by X-ray crystallography and spectroscopic methods. These studies provide insights into the bond lengths, angles, and overall geometry of the molecules, which are crucial for understanding their chemical behavior and interactions with biological targets.
Chemical Reactions and Properties
Thiadiazoles undergo various chemical reactions, reflecting their versatile chemical properties. For example, they participate in N-S bond formation, a key step in synthesizing many thiadiazole derivatives. This process is facilitated by reagents such as I2 in water, indicating the potential for environmentally benign synthesis routes (Jatangi et al., 2018).
Scientific Research Applications
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Antifungal Applications
- Field : Green and Sustainable Chemistry .
- Application Summary : 1,3,4-thiadiazole derivatives of glucosides have been synthesized and shown to exhibit good antifungal activities .
- Methods of Application : These compounds were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol in good yields with employing a convergent synthetic route .
- Results : Some of the target compounds exhibited good antifungal activities. Especially, compound 4i showed higher bioactivities against Phytophthora infestans (P. infestans), with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .
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Antimicrobial Applications
- Field : Pharmaceutical Chemistry .
- Application Summary : 1,3,4-thiadiazole moiety has various biological activities including anti-microbial. Some drugs with thiadiazole scaffold, e.g., sulfamethoxazole, acetazolamide, and butazolamide produce diverse biological action .
- Methods of Application : Structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anti-microbial agents .
- Results : The present review considers some structural modifications of thiadiazole scaffold that can be beneficial for anti-microbial activity .
-
Antibacterial Applications
- Field : Organic Chemistry .
- Application Summary : 1,3,4-thiadiazole derivatives have been synthesized and shown to exhibit antibacterial activity against various bacteria strains .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : These compounds were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis, while molecules 1, 3 and 4 had an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .
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Anticancer Applications
- Field : Pharmaceutical Chemistry .
- Application Summary : 1,3,4-thiadiazole moiety has various biological activities including anticancer . Some drugs with thiadiazole scaffold produce diverse biological action .
- Methods of Application : Structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anticancer agents .
- Results : The present review considers some structural modifications of thiadiazole scaffold that can be beneficial for anticancer activity .
-
Antiviral Applications
- Field : Organic Chemistry .
- Application Summary : 1,3,4-thiadiazole derivatives have been synthesized and shown to exhibit antiviral activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : These compounds were found to have an inhibitory effect on various virus strains .
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Anti-inflammatory Applications
- Field : Pharmaceutical Chemistry .
- Application Summary : 1,3,4-thiadiazole derivatives have shown extensive biological activities, such as anti-inflammatory .
- Methods of Application : Structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anti-inflammatory agents .
- Results : The present review considers some structural modifications of thiadiazole scaffold that can be beneficial for anti-inflammatory activity .
-
Antimicrobial Agents
- Field : Pharmaceutical Chemistry .
- Application Summary : 1,3,4-Thiadiazole derivatives have shown extensive biological activities, including as antimicrobial agents . Some drugs with a thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The present review considers some structural modifications of the thiadiazole scaffold that can be beneficial for antimicrobial activity .
-
Antifungal Agents
- Field : Green and Sustainable Chemistry .
- Application Summary : A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized and showed good antifungal activities .
- Methods of Application : These compounds were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol in good yields with employing a convergent synthetic route .
- Results : Some of the target compounds exhibited good antifungal activities. Especially, compounds 4i showed higher bioactivities against Phytophthora infestans (P. infestans), with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .
-
Antibacterial Agents
- Field : Organic Chemistry .
- Application Summary : 1,3,4-Thiadiazoles display a broad spectrum of biological activities, including antibacterial activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : These compounds were found to have an inhibitory effect on various bacteria strains .
Safety And Hazards
properties
IUPAC Name |
4-amino-1,2,5-thiadiazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4OS/c4-2-1(3(5)8)6-9-7-2/h(H2,4,7)(H2,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHJUQGCJOPMRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSN=C1N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325326 | |
Record name | 4-amino-1,2,5-thiadiazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1,2,5-thiadiazole-3-carboxamide | |
CAS RN |
88947-28-8 | |
Record name | 88947-28-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-amino-1,2,5-thiadiazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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